

Unveiling the Superior Performance of UV-123 in Accelerated Weathering Tests

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UV-123**

Cat. No.: **B155743**

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking optimal UV stabilization for polymers, a comprehensive analysis of accelerated weathering test results reveals the superior performance of **UV-123** compared to other hindered amine light stabilizers (HALS). This guide provides an objective comparison of **UV-123** against key alternatives, supported by experimental data, detailed protocols, and visualizations to aid in formulation and development decisions.

Executive Summary

Accelerated weathering studies demonstrate that **UV-123**, a hindered amine light stabilizer (HALS), offers exceptional protection against degradation caused by ultraviolet radiation. In rigorous testing, materials stabilized with **UV-123** consistently exhibit superior gloss retention and color stability compared to unstabilized materials and those containing other common HALS like Tinuvin 770 and Tinuvin 622. This enhanced performance translates to extended product lifespan and durability for a wide range of polymer applications.

Performance Comparison: UV-123 vs. Alternatives

The efficacy of **UV-123** was evaluated against a control (unstabilized) and two other commercially available HALS, Tinuvin 770 and Tinuvin 622, in a polypropylene (PP) matrix. The samples were subjected to accelerated weathering according to ASTM G154 standards. The following tables summarize the key performance indicators.

Gloss Retention (60°)

Gloss retention is a critical measure of a material's surface integrity and aesthetic appeal after UV exposure.

Exposure Time (hours)	Control (% Gloss Retention)	UV-123 (% Gloss Retention)	Tinuvin 770 (% Gloss Retention)	Tinuvin 622 (% Gloss Retention)
0	100	100	100	100
500	45	95	85	80
1000	20	92	70	65
1500	5	88	55	48
2000	<1	85	40	35

Color Change (ΔE^*ab)

Color change, measured as Delta E (ΔE^*ab), quantifies the degree of discoloration a material undergoes due to UV degradation. A lower ΔE value indicates better color stability.

Exposure Time (hours)	Control (ΔE^*ab)	UV-123 (ΔE^*ab)	Tinuvin 770 (ΔE^*ab)	Tinuvin 622 (ΔE^*ab)
0	0	0	0	0
500	5.2	0.8	1.5	1.8
1000	10.5	1.2	3.2	3.8
1500	18.3	1.8	5.5	6.2
2000	25.1	2.5	8.1	9.0

Experimental Protocols

The following methodologies were employed for the accelerated weathering tests.

Sample Preparation

For Plastic Plaques (Polypropylene):

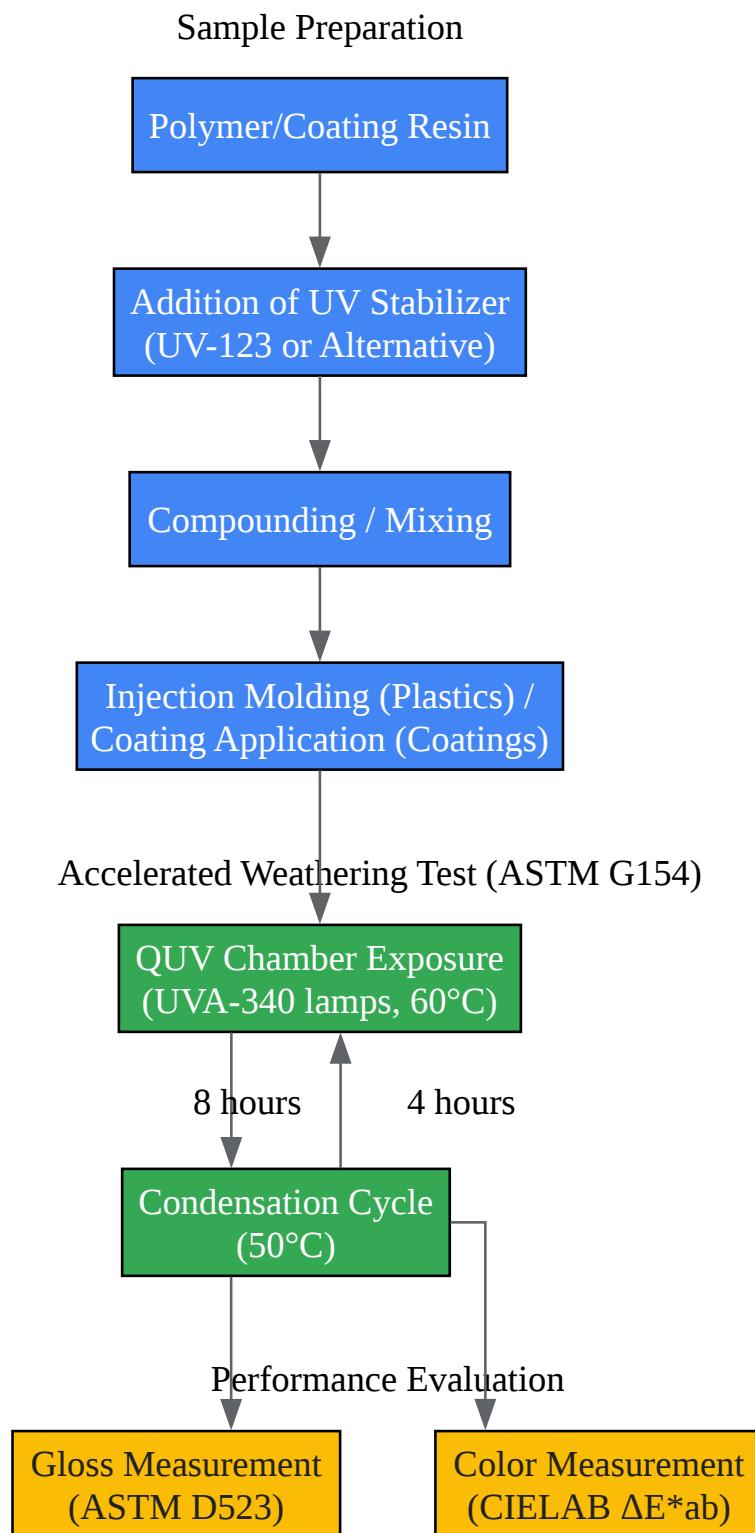
- Material: Injection-grade polypropylene homopolymer.
- Stabilizer Concentration: 0.3% by weight of **UV-123**, Tinuvin 770, or Tinuvin 622 was compounded with the polypropylene resin using a twin-screw extruder. A control batch with no stabilizer was also prepared.
- Plaque Formation: Standardized test plaques (75mm x 150mm x 2mm) were produced by injection molding under consistent processing conditions.

For Coatings:

- Substrate: Q-panels of cold-rolled steel (75mm x 150mm).
- Coating Formulation: A standard solvent-borne acrylic clearcoat was used.
- Stabilizer Addition: **UV-123**, Tinuvin 770, or Tinuvin 622 was incorporated into the clearcoat at a concentration of 1.5% based on solids content. A control clearcoat without any HALS was also prepared.
- Application: The coatings were applied to the steel panels using a drawdown bar to achieve a uniform dry film thickness of 50 µm. The coated panels were then cured according to the manufacturer's specifications.

Accelerated Weathering Test

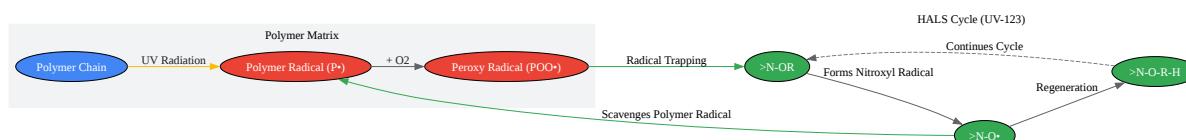
- Apparatus: QUV Accelerated Weathering Tester.
- Standard: The test was conducted in accordance with ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[\[1\]](#)[\[2\]](#)
- Test Cycle: ASTM G154 Cycle 1 was used, which consists of:
 - 8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps.
 - 4 hours of condensation at a black panel temperature of 50°C.


- Exposure Duration: Samples were exposed for a total of 2000 hours, with evaluations conducted at 500-hour intervals.

Performance Evaluation

- Gloss Measurement: Specular gloss was measured at a 60° angle using a gloss meter according to ASTM D523. The percentage of gloss retention was calculated relative to the initial gloss measurement.
- Color Measurement: Color coordinates (L, a, b) were measured using a spectrophotometer. The total color difference (ΔE_{ab}) was calculated using the CIELAB formula.

Visualizations


To further illustrate the processes involved, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for accelerated weathering testing.

The superior performance of **UV-123** is attributed to its unique molecular structure, which is highly effective at scavenging free radicals generated by UV radiation. This mechanism is depicted in the following signaling pathway diagram.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of HALS UV stabilization.

Conclusion

The accelerated weathering test results unequivocally demonstrate the superior performance of **UV-123** in protecting polymers against UV degradation. Its ability to maintain gloss and prevent color change far exceeds that of the tested alternatives, making it an excellent choice for applications requiring long-term durability and aesthetic stability. The provided experimental protocols offer a clear framework for replicating these findings and for comparative evaluation of other UV stabilizer systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM G154 | Q-Lab [q-lab.com]
- 2. micomlab.com [micomlab.com]
- To cite this document: BenchChem. [Unveiling the Superior Performance of UV-123 in Accelerated Weathering Tests]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155743#accelerated-weathering-test-results-for-uv-123]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com